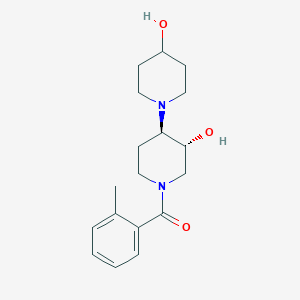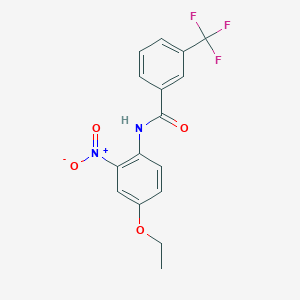
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanol, also known as Carbazochrome, is a synthetic compound that belongs to the group of organic molecules known as phenols. This compound is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant and its potential for use in the treatment of various diseases.
作用机制
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole exerts its effects through a variety of mechanisms. It has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress in the body. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in the body, which can help to protect against cellular damage and reduce the risk of disease. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and effects are well understood. However, like any compound, there are limitations to its use. For example, it may not be suitable for use in certain experiments or with certain cell types.
未来方向
There are many potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole. One area of interest is its potential use in the treatment of liver diseases, such as cirrhosis and hepatitis. Additionally, it may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
In conclusion, 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antioxidant and anti-inflammatory properties, and may have potential applications in the treatment of liver diseases, cancer, and neurodegenerative disorders. While there are limitations to its use, it is a readily available and relatively inexpensive compound that is well understood by researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole involves the reaction of 1-(9H-carbazol-9-yl)-3-chloro-2-propanol with 2-chlorophenol in the presence of a base. This reaction results in the formation of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole as a white solid.
科学研究应用
1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)-2-propanole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body. Additionally, it has been studied for its potential use in the treatment of liver diseases, such as cirrhosis and hepatitis.
属性
IUPAC Name |
1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJCMFDSVOLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dihydroxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5198114.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)
![1-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5198121.png)

![ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5198138.png)
![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![ethyl 2-[(N-isopropylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5198155.png)

![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5198174.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)


![1-(2-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5198218.png)